N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic structures. It is characterized by its unique molecular architecture, which includes a chloro-substituted aromatic ring and a nicotinoylpiperidine moiety linked through an oxalamide functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized in laboratory settings and is available for research purposes from various chemical suppliers. Its synthesis typically involves multi-step organic reactions, which are optimized for yield and purity.
N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide belongs to the class of oxalamides, which are characterized by the presence of two amide groups linked by an oxalyl group. This classification indicates its potential biological activity and relevance in pharmaceutical research.
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves several key steps:
The synthetic route may involve purification techniques such as crystallization or chromatography to isolate the desired product. Industrial methods would scale up these laboratory procedures, optimizing conditions for higher yields and purity.
The molecular formula for N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is C18H22ClN3O2, with a molecular weight of approximately 353.84 g/mol. The structural representation includes:
The compound's structure can be represented using various notations:
InChI=1S/C18H22ClN3O2/c1-12(19)10-5-6-11(13(12)20)17(23)21-18(22)14-7-3-2-4-8-15(14)21/h5-6,10H,2-4,7-9H2,1H3,(H,20)(H,22)CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN2CCN(CC2)CN1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions:
Common reagents for these reactions include:
Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. It is hypothesized that the compound binds to these targets, altering their activity and subsequently influencing various biological pathways. Detailed pharmacological studies are necessary to elucidate the specific mechanisms involved.
The compound is expected to exhibit characteristics typical of similar organic compounds:
Relevant chemical properties include:
Further characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm identity and purity.
N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has potential applications in various scientific fields:
This compound represents a promising area of research due to its complex structure and potential therapeutic applications, warranting further investigation into its biological effects and practical uses in medicine and industry.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: